molecular formula C14H18N4O2 B2929451 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide CAS No. 1384602-45-2

3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide

Cat. No.: B2929451
CAS No.: 1384602-45-2
M. Wt: 274.324
InChI Key: ITPUYGCJAKTQEB-UHFFFAOYSA-N
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Description

3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide is an organic compound with the molecular formula C14H18N4O2 This compound is characterized by the presence of a benzamide core, substituted with a propyl group and a cyanomethylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide typically involves the reaction of N-propylbenzamide with cyanomethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethylcarbamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylcarbamoyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the cyanomethylcarbamoyl group.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-propylbenzamide: Lacks the cyanomethylcarbamoyl group, resulting in different chemical and biological properties.

    3-({[(methyl)carbamoyl]methyl}amino)-N-propylbenzamide: Similar structure but with a methyl group instead of a cyanomethyl group.

Uniqueness

3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide is unique due to the presence of the cyanomethylcarbamoyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-[[2-(cyanomethylamino)-2-oxoethyl]amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-7-17-14(20)11-4-3-5-12(9-11)18-10-13(19)16-8-6-15/h3-5,9,18H,2,7-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPUYGCJAKTQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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